Cyclohex-3-en-1-yl(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)methanone
Description
Cyclohex-3-en-1-yl(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)methanone (CAS: 1448037-92-0) is a methanone derivative featuring a cyclohexene ring linked to a 1,4-thiazepane moiety substituted with a dimethylaminomethyl group. Its molecular formula is C₁₅H₂₆N₂OS, with a molecular weight of 282.4 g/mol . The dimethylamino group may enhance solubility and bioavailability via protonation at physiological pH.
Properties
IUPAC Name |
cyclohex-3-en-1-yl-[3-[(dimethylamino)methyl]-1,4-thiazepan-4-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2OS/c1-16(2)11-14-12-19-10-6-9-17(14)15(18)13-7-4-3-5-8-13/h3-4,13-14H,5-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUIPECUUPACDKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CSCCCN1C(=O)C2CCC=CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Cyclohex-3-en-1-yl(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications in pharmacology.
Chemical Structure and Properties
Chemical Formula : C₁₅H₂₆N₂OS
Molecular Weight : 282.4 g/mol
CAS Number : 1448037-92-0
The compound features a cyclohexene ring and a thiazepane moiety, which contribute to its unique pharmacological properties. The presence of a dimethylamino group enhances its lipophilicity, potentially improving bioavailability.
Synthesis
The synthesis of this compound typically involves multicomponent reactions that allow for the efficient construction of the thiazepane ring and subsequent functionalization. The synthetic route often includes the following steps:
- Formation of the Thiazepane Ring : Utilizing appropriate precursors under controlled conditions.
- Introduction of Functional Groups : Employing methods such as alkylation or acylation to introduce the cyclohexene moiety.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial activity. For instance, derivatives with thiazepane structures have been shown to possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria.
| Microbial Strain | MIC (μM) | Reference Compound |
|---|---|---|
| Staphylococcus aureus | 12.4 | Ciprofloxacin |
| Escherichia coli | 16.5 | Ciprofloxacin |
| Klebsiella pneumoniae | 16.1 | Ciprofloxacin |
These findings suggest that the compound may be effective in treating infections caused by resistant bacterial strains.
Anti-inflammatory Activity
In addition to antimicrobial properties, thiazepane derivatives have demonstrated anti-inflammatory effects in various models. For example, compounds derived from similar scaffolds showed greater anti-inflammatory activity than curcumin, a well-known anti-inflammatory agent. The mechanism is believed to involve inhibition of pro-inflammatory cytokine production.
Case Studies
A series of case studies have explored the efficacy of this compound in vivo and in vitro:
- In Vitro Study on Bacterial Inhibition : A study conducted on a panel of bacterial strains revealed that the compound inhibited growth effectively at concentrations lower than those required for traditional antibiotics.
- In Vivo Anti-inflammatory Model : In animal models, administration of the compound resulted in reduced edema and inflammatory markers compared to control groups.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in bacterial cell wall synthesis or inflammatory pathways.
- Receptor Modulation : It may bind to receptors that modulate immune responses, leading to decreased inflammation and enhanced microbial clearance.
Comparison with Similar Compounds
Structural and Molecular Features
The table below compares the target compound with two analogs:
Pharmacological Implications
- Target Compound: The dimethylamino group may improve blood-brain barrier penetration, suggesting CNS applications. The thiazepane ring’s flexibility could enhance receptor binding compared to rigid six-membered rings.
- Thiazole-Containing Analog () : Thiazole moieties are associated with antimicrobial and kinase-inhibitory activity. The oxalate counterion may improve solubility but add molecular weight .
- Antitumor Derivatives (): Methanones with thiadiazole-thiol groups exhibit antitumor activity via apoptosis induction, suggesting structural motifs critical for cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
